"synthesis and characterization of 2,3,3-trichloroacrylamide"
"synthesis and characterization of 2,3,3-trichloroacrylamide"
Technical Monograph: Synthesis and Structural Validation of 2,3,3-Trichloroacrylamide
Part 1: Executive Summary & Retrosynthetic Strategy
2,3,3-Trichloroacrylamide (
Strategic Directive: The synthesis requires strict thermodynamic control to prevent polymerization and hydrolysis. The optimal route proceeds via the amidation of trichloroacryloyl chloride , derived from the oxidation of hexachloropropene or tetrachloroethylene derivatives. Direct chlorination of acrylamide is non-viable due to lack of regioselectivity.
Pathway Visualization
The following diagram outlines the retrosynthetic logic and forward workflow.
Figure 1: Retrosynthetic tree illustrating the conversion of polychlorinated propylenes to the target amide via the acid chloride intermediate.
Part 2: Experimental Protocol
Safety Warning: This protocol involves the handling of chlorinated acid chlorides and acrylamides, which are potent lachrymators, skin sensitizers, and potential neurotoxins. All operations must be performed in a fume hood with double-gloving (Nitrile/Laminate).[1]
Step 1: Precursor Preparation (Trichloroacryloyl Chloride)
Note: If commercially available (CAS 815-58-7), skip to Step 2.[1] If synthesizing de novo:
-
Oxidation: Hexachloropropene is oxidized using chromic anhydride (
) in concentrated sulfuric acid.[1] -
Conditions: Maintain temperature at 40–50°C to prevent over-oxidation to trichloroacetic acid.
-
Isolation: Fractional distillation under reduced pressure. Trichloroacryloyl chloride boils at approx. 158°C (atmospheric) or ~55°C at 15 mmHg.[1]
Step 2: Amidation to 2,3,3-Trichloroacrylamide
This step utilizes a Schotten-Baumann-type biphasic system or an anhydrous solvent system to minimize hydrolysis.
Reagents:
-
Trichloroacryloyl chloride (1.0 equiv)[1]
-
Ammonium hydroxide (28%
, 4.0 equiv) OR Anhydrous gas[1] -
Dichloromethane (DCM) or Diethyl Ether (anhydrous)[1]
Protocol:
-
Setup: Charge a 3-neck round-bottom flask with 100 mL of DCM and cool to -10°C using an ice/salt bath.
-
Addition (Amine Source):
-
Method A (Aqueous):[1] Add Ammonium hydroxide slowly.
-
Method B (Anhydrous - Preferred for Purity): Bubble anhydrous
gas through the solvent until saturation.
-
-
Reaction: Dropwise add Trichloroacryloyl chloride (diluted 1:1 in DCM) over 30 minutes. The reaction is highly exothermic; maintain internal temperature
. -
Work-up:
-
Filter off the precipitated ammonium chloride (
). -
Wash the organic filtrate with cold water (
) to remove excess ammonia. -
Dry over anhydrous
and filter.
-
-
Crystallization: Concentrate the filtrate under reduced pressure (do not exceed 30°C). The residue is recrystallized from a Benzene/Hexane mixture or cold Ethanol to yield colorless needles.
Part 3: Structural Characterization & Validation
To ensure the integrity of the synthesized compound, you must distinguish it from its saturated analog (trichloroacetamide) and the hydrolyzed acid (trichloroacrylic acid).[1]
Data Summary Table
| Technique | Parameter | Expected Value/Observation | Structural Assignment |
| IR Spectroscopy | Amide I ( | 1660–1690 cm⁻¹ (Strong) | Conjugated Amide Carbonyl |
| Amide II ( | 3150–3350 cm⁻¹ (Doublet) | Primary Amide ( | |
| Alkene ( | ~1580–1600 cm⁻¹ (Weak) | Polychlorinated Alkene | |
| 1H NMR | Chemical Shift ( | 6.5–7.5 ppm (Broad Singlet, 2H) | Amide protons ( |
| 13C NMR | Carbonyl ( | 160–165 ppm | Amide Carbon |
| 125–130 ppm | Internal alkene carbon | ||
| 130–135 ppm | Terminal alkene carbon | ||
| Melting Point | Range | 95–105°C (Estimate)* | Solid crystalline form |
*Note: Pure 2,3,3-trichloroacrylamide is less stable than its saturated counterparts. If the MP observed is 139–143°C, you have likely isolated the saturated impurity, Trichloroacetamide.
Self-Validating Logic (Troubleshooting)
-
Issue: Proton NMR shows a singlet at ~7.28 ppm (in
) but integration is off.-
Diagnosis: This is likely the solvent peak. The amide protons are broad and exchangeable. Run with
shake; if the broad peak disappears, it is confirmed as .
-
-
Issue: IR shows a broad stretch at 2500–3000 cm⁻¹.[1]
-
Diagnosis: Hydrolysis has occurred. The broad "beard" indicates the presence of Carboxylic Acid (
). Recrystallize immediately.
-
Part 4: Applications in Drug Development
The trichloroacrylamide scaffold serves as a "masked" reactive center.
-
Heterocycle Synthesis: Reaction with amidines or hydrazines leads to the formation of chlorinated pyrimidines and pyrazoles, common pharmacophores in kinase inhibitors.
-
Cysteine Targeting: Similar to chloroacetamide "warheads" in covalent inhibitors, the trichloro-variant offers altered reactivity profiles due to the electron-withdrawing chlorine atoms, potentially tuning the rate of Michael addition with cysteine residues in proteins.
Figure 2: Primary application pathways for the target molecule in medicinal chemistry.
References
-
Source:Journal of Organic Chemistry.
-
Validation:
-
-
Mutagenicity and Reactivity of Chlorinated Acrylamides: Source: Reichert, D. et al. "Mutagenicity of dichloroacetylene and its degradation products trichloroacetyl chloride, trichloroacryloyl chloride and hexachlorobutadiene." Mutation Research, 1983. This paper confirms the existence and biological activity of the trichloroacryloyl series.
-
Link:
-
- General Amidation Protocols (Schotten-Baumann): Source:Organic Syntheses. Standard protocols for converting acid chlorides to amides using aqueous ammonia. Context: Applied here for the conversion of CAS 815-58-7 to CAS 7623-51-0.
-
Spectral Analog Data (Trichloroacetonitrile/Trichloroacetamide): Source: NIST Chemistry WebBook.[5] Used for comparative spectral analysis (IR/MS) to distinguish the unsaturated target from saturated impurities.
-
Link:[1]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. infrared spectrum of 1,1,2-trichloroethane C2H3Cl3 Cl2CHCH2Cl prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,1,2-trichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. scitechpub.org [scitechpub.org]
- 5. Propane, 1,2,3-trichloro- [webbook.nist.gov]
